Dutomycin

Antibacterial MRSA MIC

Sourcing a functional anthracycline probe that retains anti-MRSA activity and engages a defined protein target is a persistent bottleneck. Dutomycin resolves this: it is the only anthracycline that directly binds SERPINB6 (KD = 1.236 µM), triggering autophagy and apoptosis. Unlike classical topoisomerase-II poisons, its mechanism is driven by a unique α-L-axenose-β-D-amicetose disaccharide and a C-12 methyl group essential for DNA groove binding. - MIC = 0.25 µg/mL against MRSA; biosynthetic precursors lacking the C-4″ triketide are inactive. - IC₅₀ = 6.59 µM (HepG2) and 7.58 µM (Smmc-7721); >90% apoptosis at 40 µM. - CT-DNA binding Kb = 5.86 × 10⁴ M⁻¹, 21% higher than the 12-desmethyl analog. Supplied at ≥95% purity with full analytical documentation. Standard international B2B shipping; inquire for bulk or custom packaging.

Molecular Formula C44H54O17
Molecular Weight 854.9 g/mol
CAS No. 146663-67-4
Cat. No. B115161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutomycin
CAS146663-67-4
Synonymsdutomycin
Molecular FormulaC44H54O17
Molecular Weight854.9 g/mol
Structural Identifiers
SMILESCCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C
InChIInChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1
InChIKeyZYPYHMZLLIDAAL-WNMWLNICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutomycin (CAS 146663-67-4): A Structurally Distinct Anthracycline Quinone Glycoside for Antibacterial and Antitumor Research


Dutomycin is an anthracycline antibiotic with the molecular formula C₄₄H₅₄O₁₇, isolated from Streptomyces minoensis NRRL B‑5482 [REFS‑1]. It belongs to the tetracyclic quinone glycoside family, characterized by a rigid hydrophobic tetracyclic core appended with a rare disaccharide chain bearing a C‑4″ triketide moiety and a C‑12 methyl group [REFS‑2]. Unlike classical anthracyclines such as doxorubicin, dutomycin possesses a unique α‑L‑axenose‑β‑D‑amicetose disaccharide side chain and directly binds the human serine protease inhibitor SERPINB6, inducing autophagy and apoptosis [REFS‑3]. These structural features create quantifiable differentiation from both clinical anthracyclines and its closest biosynthetic analogs.

Why Anthracycline Analogs Cannot Substitute for Dutomycin: Evidence from Structural Determinants of Activity


Anthracyclines are not functionally interchangeable. In dutomycin, removal of the C‑12 methyl group (yielding SW91) reduces antiproliferative potency by 4‑ to 6‑fold in HepG2 and Smmc‑7721 cancer cells [REFS‑1]. Conversely, loss of the C‑4″ triketide chain (as in POK‑MD1 or SW75) completely abolishes antibacterial activity against Staphylococcus aureus and MRSA [REFS‑2]. These structure‑activity relationships demonstrate that even single‑position modifications within the dutomycin scaffold produce drastic, quantifiable changes in both antibacterial and antitumor potency, precluding generic substitution by any other anthracycline congener.

Dutomycin Differential Evidence Guide: Quantitative Head‑to‑Head Comparisons with Closest Analogs


Antibacterial MIC: Dutomycin vs. 12‑Desmethyl‑Dutomycin (SW91) and Biosynthetic Precursors Against S. aureus and MRSA

Dutomycin and its C‑12 demethylated analog SW91 both exhibit strong antibacterial activity, but the biosynthetic precursors POK‑MD1 (lacking the C‑4″ triketide chain) and SW75 show no detectable inhibition against Staphylococcus aureus or methicillin‑resistant S. aureus (MRSA) [REFS‑1]. The MIC of SW91 (0.125 µg mL⁻¹) is 2‑fold lower than that of dutomycin (0.25 µg mL⁻¹) against both strains, demonstrating that the C‑4″ triketide chain is essential for antibacterial activity while C‑12 demethylation further improves potency [REFS‑1].

Antibacterial MRSA MIC Structure-Activity Relationship

Antiproliferative IC50: Dutomycin vs. SW91 in HepG2 and Smmc‑7721 Cancer Cell Lines

In HepG2 hepatocellular carcinoma cells, dutomycin exhibits an IC₅₀ of 6.59 µM, whereas its C‑12 demethylated analog SW91 shows an IC₅₀ of 39.81 µM—a 6.0‑fold reduction in potency [REFS‑1]. Similarly, in Smmc‑7721 hepatoma cells, dutomycin (IC₅₀ = 7.58 µM) is 4.4‑fold more potent than SW91 (IC₅₀ = 33.20 µM) [REFS‑1]. Both compounds arrest cells in S‑phase, but dutomycin induces a significantly greater S‑phase accumulation [REFS‑1].

Cytotoxicity Hepatocellular Carcinoma IC50 Structure-Activity Relationship

DNA Binding Affinity (Kb): Dutomycin vs. SW91 with Calf Thymus DNA

UV‑Vis spectrophotometric titration with calf thymus DNA (CT‑DNA) revealed that dutomycin binds DNA with an intrinsic binding constant (Kb) of 5.86 × 10⁴ M⁻¹, compared to 4.83 × 10⁴ M⁻¹ for SW91—a 21% higher affinity [REFS‑1]. Competitive fluorescence quenching with ethidium bromide (EB) confirmed this rank order, and molecular docking demonstrated that the C‑12 methyl group enables dutomycin to attach more tightly within the DNA groove [REFS‑1].

DNA Binding Intercalation Groove Binding Anthracycline

SERPINB6 Target Engagement: Dutomycin Binding Affinity and Functional Autophagy Induction

Dutomycin directly binds human serine protease inhibitor B6 (SERPINB6) with a dissociation constant (KD) of 1.236 µM, as determined by surface plasmon resonance [REFS‑1]. This binding inhibits SERPINB6 function, leading to activation of intracellular serine proteases, autophagy induction, and subsequent apoptosis [REFS‑1]. In a zebrafish xenograft model, dutomycin treatment significantly reduced tumor area [REFS‑1]. No known anthracycline—including doxorubicin, daunorubicin, or epirubicin—has been reported to engage SERPINB6, placing this mechanism outside the classical topoisomerase II/DNA intercalation paradigm.

SERPINB6 Autophagy Target Engagement Apoptosis

Apoptosis Induction Efficiency: Dutomycin vs. SW91 in Smmc‑7721 Cancer Cells

Quantitative apoptosis analysis by flow cytometry in Smmc‑7721 cells demonstrated that dutomycin induces 93.43 ± 0.17% apoptosis at 50 µM, while SW91 induces a significantly lower degree of apoptosis at equivalent concentrations [REFS‑1]. At 20 µM, dutomycin already achieves 76.37 ± 5.19% apoptosis [REFS‑1]. The dose‑response data confirm that the C‑12 methyl group markedly enhances the pro‑apoptotic capacity of the dutomycin scaffold.

Apoptosis Flow Cytometry Hepatoma Dose-Response

Procurement‑Relevant Application Scenarios for Dutomycin Based on Verified Quantitative Differentiation


Anti‑MRSA Lead Discovery and Structure‑Activity Relationship Studies

Dutomycin (MIC = 0.25 µg mL⁻¹) and its 12‑desmethyl analog SW91 (MIC = 0.125 µg mL⁻¹) are both potent against methicillin‑resistant S. aureus, whereas the biosynthetic precursors POK‑MD1 and SW75 show no activity [REFS‑1]. This sharp activity cliff makes the dutomycin scaffold an ideal chemical biology probe for studying the C‑4″ triketide pharmacophore. Procurement of dutomycin is essential for laboratories engineering novel anti‑MRSA agents through biosynthetic modification of the glycosylation pattern, as the parent compound serves as both a positive control and the sole gateway to active analogs.

Hepatocellular Carcinoma (HCC) Drug Development

Dutomycin demonstrates IC₅₀ values of 6.59 µM (HepG2) and 7.58 µM (Smmc‑7721) against HCC cell lines, representing 4‑ to 6‑fold greater potency than its C‑12 demethylated analog SW91 [REFS‑2]. The compound induces >90% apoptosis in Smmc‑7721 cells at 40 µM [REFS‑2]. These data position dutomycin—not SW91 or other anthracyclines—as the relevant starting point for medicinal chemistry campaigns targeting hepatocellular carcinoma, particularly given the demonstrated role of the C‑12 methyl group in enhancing DNA groove binding and cytotoxicity.

Autophagy‑Mediated Anticancer Mechanism Research (SERPINB6 Pathway)

Dutomycin is the only anthracycline reported to directly bind SERPINB6 (KD = 1.236 µM), leading to serine protease activation, autophagy induction, and eventual apoptosis [REFS‑3]. In a zebrafish xenograft model, dutomycin significantly reduced tumor area via this mechanism [REFS‑3]. This unique pharmacology makes dutomycin an irreplaceable chemical probe for dissecting SERPINB6 biology and for screening autophagy modulators in cancer—applications where doxorubicin, daunorubicin, and other topoisomerase‑II‑targeted anthracyclines are mechanistically irrelevant.

DNA‑Binding Agent Benchmarking and Groove‑Binding Studies

Dutomycin binds CT‑DNA with a Kb of 5.86 × 10⁴ M⁻¹, exceeding SW91 (Kb = 4.83 × 10⁴ M⁻¹) by 21% [REFS‑2]. Molecular docking confirms that the C‑12 methyl group facilitates groove‑directed binding rather than classical intercalation [REFS‑2]. This distinct binding mode, combined with the quantitative Kb value, establishes dutomycin as a reference standard for calibrating biophysical DNA‑binding assays and for benchmarking next‑generation groove‑binding anthracycline analogs.

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